molecular formula C18H19NO3 B12758525 Cinnamolaurine CAS No. 25866-03-9

Cinnamolaurine

Cat. No.: B12758525
CAS No.: 25866-03-9
M. Wt: 297.3 g/mol
InChI Key: VTOOEPLHEDZMBL-MRXNPFEDSA-N
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Description

Cinnamolaurine is a benzylisoquinoline alkaloid identified in certain plant species, such as sassafras and some varieties of cinnamon (Cinnamomum species) . This class of alkaloids is of significant interest in pharmacological research due to its diverse range of biological activities. As a Research Use Only (RUO) product, this compound is intended solely for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use . The primary research applications for this compound are in the fields of ethnopharmacology and neuroscience, where it is utilized as a tool compound to investigate its potential psychoactive properties and mechanisms of action . Early, anecdotal reports from botanical studies have suggested it may be a candidate for understanding the ethnopharmacological use of sassafras, but these findings require rigorous scientific validation . Researchers employ this compound in in vitro assays to elucidate its interaction with neurological targets and its place within the broader context of benzylisoquinoline biochemistry. The mechanism of action for this compound has not been definitively established in the scientific literature and remains an area for active investigation. Handling of this product must comply with your institution's laboratory safety protocols.

Properties

CAS No.

25866-03-9

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

4-[[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenol

InChI

InChI=1S/C18H19NO3/c1-19-7-6-13-9-17-18(22-11-21-17)10-15(13)16(19)8-12-2-4-14(20)5-3-12/h2-5,9-10,16,20H,6-8,11H2,1H3/t16-/m1/s1

InChI Key

VTOOEPLHEDZMBL-MRXNPFEDSA-N

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@H]1CC4=CC=C(C=C4)O)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=CC=C(C=C4)O)OCO3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Cinnamolaurine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives.

Scientific Research Applications

Pharmacological Applications

Cinnamolaurine exhibits significant pharmacological properties, particularly in the following areas:

1. Anticancer Activity

  • Cytotoxic Effects : this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .
  • Combination Therapy : Research suggests that this compound may enhance the efficacy of traditional chemotherapy agents. For instance, when used in conjunction with certain chemotherapeutic drugs, it can increase the sensitivity of cancer cells to these treatments .

2. Cardiovascular Health

  • Calcium Channel Modulation : The compound is noted for its calcium channel-modulating activities, which may contribute to cardiovascular protection by improving vascular function and reducing hypertension .
  • Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory mediators, which can be beneficial in treating cardiovascular diseases .

3. Neuroprotective Effects

  • Cognitive Function Improvement : Preliminary studies indicate that this compound may enhance cognitive functions such as memory and learning. This effect is attributed to its ability to reduce oxidative stress and inflammation in neuronal tissues .

Case Studies and Research Findings

Several studies have investigated the applications of this compound across different fields:

StudyFocusFindings
Ding et al. (2021)Anticancer ActivityThis compound induced apoptosis in cancer cells via ROS-mediated pathways.
Qu et al. (2021)Cardiovascular HealthDemonstrated anti-inflammatory effects by reducing IL-6 expression in models of ulcerative colitis.
Ribeiro-Santos et al. (2021)Neuroprotective EffectsHighlighted improvements in cognitive function through oxidative stress reduction.

Mechanism of Action

The mechanism of action of cinnamolaurine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through the regulation of gene expression and protein activity. For example, this compound can modulate the activity of enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Cinnamolaurine shares structural similarities with other alkaloids in the benzylisoquinoline family. Key analogues include:

Northis compound
  • Source : Sassafras spp. .
  • Structural Relationship : Likely differs by a methyl or hydroxyl group substitution compared to this compound.
  • Pharmacological Activity: Limited data, but hypothesized to exhibit antioxidant properties similar to this compound due to shared biosynthetic pathways.
Boldine
  • Source : Peumus boldus .
  • Structural Relationship: Aporphine alkaloid with a distinct tetracyclic framework but shares aromatic ring systems common in benzylisoquinolines.
  • Pharmacological Activity : Well-documented hepatoprotective and antioxidant effects, mediated via free radical scavenging and modulation of lipid peroxidation .
Reticuline
  • Source : Papaver spp. .
  • Structural Relationship: Benzylisoquinoline precursor to morphine and other opioids.
  • Pharmacological Activity : Acts as a biosynthetic intermediate; exhibits mild vasorelaxant and anti-inflammatory effects .

Functional Analogues

Compounds with overlapping biological activities but divergent structures:

Chrysin
  • Source : Honey, propolis .
  • Structural Relationship: Flavonoid (non-alkaloid) with two aromatic rings.
  • Pharmacological Activity : Anti-inflammatory and antioxidant effects via inhibition of NF-κB and COX-2 pathways .
Cinnamic Acid
  • Source : Cinnamomum spp. .
  • Structural Relationship : Precursor to this compound biosynthesis.
  • Pharmacological Activity : Antimicrobial and anti-inflammatory properties, though less potent than this compound in preliminary assays .

Comparative Pharmacological Data

While direct comparative studies on this compound are scarce, inferences can be drawn from structurally related compounds:

Property This compound Boldine Reticuline
Antioxidant Activity Moderate (inferred) High Low
Anti-inflammatory Potential (untested) Moderate Mild
Bioavailability Unknown Low (due to poor solubility) Moderate
Therapeutic Use Research-stage Liver disorders Biosynthesis precursor

Key Research Findings

  • For example, boldine and this compound share partial structural motifs but differ significantly in antioxidant efficacy .
  • Analytical Challenges : Comparative studies require advanced techniques like NMR, HPLC-MS, and X-ray crystallography to resolve subtle structural differences .
  • Biosynthetic Pathways: this compound is derived from cinnamic acid, linking it to phenylpropanoid metabolism, whereas reticuline follows a morphine-biosynthetic route .

Q & A

Basic Research Questions

Q. What established methodologies ensure high-purity synthesis of Cinnamolaurine?

  • Methodological Answer : Synthesis of this compound requires adherence to protocols emphasizing reagent purity, reaction optimization (e.g., temperature, solvent selection), and purification techniques like column chromatography. Characterization via NMR, HPLC, and mass spectrometry is critical for verifying structural integrity and purity thresholds (>98%). Researchers should cross-validate spectral data against literature benchmarks to confirm reproducibility .

Q. How can researchers design a robust literature review strategy for this compound’s pharmacological profile?

  • Methodological Answer : Utilize specialized chemistry databases (e.g., SciFinder, Reaxys) and peer-reviewed journals to collate primary sources. Focus on extracting parameters such as IC50 values, bioavailability data, and mechanistic hypotheses. Organize findings using reference management tools (e.g., Zotero) and prioritize studies with transparent experimental workflows and statistical validation .

Q. What steps ensure reproducibility in this compound’s spectroscopic characterization?

  • Methodological Answer : Standardize instrument calibration (e.g., NMR shimming, HPLC column conditioning) and document solvent batch details. Publish raw spectral data in supplementary materials, including baseline corrections and integration values. Cross-check results with independent labs to mitigate equipment-specific biases .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct meta-analyses to identify variables influencing discrepancies (e.g., metabolic stability, bioavailability). Use pharmacokinetic modeling to simulate in vivo conditions and validate hypotheses via knock-in/knout animal models. Prioritize studies that reconcile mechanistic pathways (e.g., receptor binding vs. metabolite activity) using dose-response alignment .

Q. What experimental frameworks address conflicting reports on this compound’s neuroprotective mechanisms?

  • Methodological Answer : Employ orthogonal assays (e.g., electrophysiology, calcium imaging) to validate target engagement. Use CRISPR-based gene editing to isolate pathways (e.g., NMDA receptor modulation). Compare results across cell lines (primary vs. immortalized) and species to assess translational relevance. Transparently report negative data to avoid publication bias .

Q. How can dose-response studies for this compound’s anti-inflammatory effects be optimized?

  • Methodological Answer : Utilize fractional factorial designs to test multiple concentrations while minimizing resource use. Incorporate positive/negative controls (e.g., dexamethasone, vehicle) and measure cytokines (IL-6, TNF-α) via ELISA. Apply nonlinear regression models to calculate EC50 and Hill coefficients, ensuring statistical power through sample size calculations (α=0.05, β=0.2) .

Data Analysis & Interpretation

Q. What statistical approaches mitigate variability in this compound’s cytotoxicity assays?

  • Methodological Answer : Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to compare treatment groups. Normalize data to cell viability controls and account for plate-edge effects via randomized well assignments. Use software (e.g., GraphPad Prism) to generate dose-response curves with 95% confidence intervals .

Q. How should researchers handle outliers in this compound’s pharmacokinetic studies?

  • Methodological Answer : Predefine exclusion criteria (e.g., >3 SD from mean) in study protocols. Apply Grubbs’ test for outlier detection and report excluded data points transparently. Use non-compartmental analysis (NCA) to estimate AUC and half-life, ensuring robustness via sensitivity analyses .

Ethical & Collaborative Considerations

Q. What ethical guidelines govern data sharing for this compound research collaborations?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like ChEMBL. Secure institutional review board (IRB) approval for human/animal studies and include data use agreements in collaborative contracts. Cite original datasets using DOIs .

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